Cas no 2248374-12-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate is a specialized chemical compound featuring a unique combination of isoindole and trifluoromethyl-substituted pyrazole moieties. Its structure confers high reactivity and stability, making it suitable for applications in pharmaceutical intermediates and agrochemical synthesis. The presence of trifluoromethyl groups enhances lipophilicity and metabolic resistance, while the ester linkage allows for further functionalization. This compound is particularly valuable in the development of bioactive molecules due to its ability to act as a versatile building block in heterocyclic chemistry. Its well-defined synthetic pathway ensures consistent purity and performance in research and industrial settings.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate structure
2248374-12-9 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate
CAS番号:2248374-12-9
MF:C16H9F6N3O4
メガワット:421.250784635544
CID:6494312
PubChem ID:165727459

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6523898
    • 2248374-12-9
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate
    • インチ: 1S/C16H9F6N3O4/c1-2-24-11(16(20,21)22)9(10(23-24)15(17,18)19)14(28)29-25-12(26)7-5-3-4-6-8(7)13(25)27/h3-6H,2H2,1H3
    • InChIKey: XDQHUEVJFFWRHE-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C(C(F)(F)F)=NN1CC)(F)F

計算された属性

  • せいみつぶんしりょう: 421.04972475g/mol
  • どういたいしつりょう: 421.04972475g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 11
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 673
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 81.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6523898-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate
2248374-12-9 95.0%
0.05g
$1560.0 2025-03-13
Enamine
EN300-6523898-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate
2248374-12-9 95.0%
10.0g
$7988.0 2025-03-13
Enamine
EN300-6523898-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate
2248374-12-9 95.0%
5.0g
$5387.0 2025-03-13
Enamine
EN300-6523898-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate
2248374-12-9 95.0%
1.0g
$1857.0 2025-03-13
Enamine
EN300-6523898-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate
2248374-12-9 95.0%
0.5g
$1783.0 2025-03-13
Enamine
EN300-6523898-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate
2248374-12-9 95.0%
0.25g
$1708.0 2025-03-13
Enamine
EN300-6523898-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate
2248374-12-9 95.0%
0.1g
$1635.0 2025-03-13
Enamine
EN300-6523898-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate
2248374-12-9 95.0%
2.5g
$3641.0 2025-03-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylateに関する追加情報

Comprehensive Guide to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 2248374-12-9)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 2248374-12-9) is a specialized chemical compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule combines a 1H-isoindole-1,3(2H)-dione core with a 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate moiety, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its unique structural features, which contribute to its potential in developing novel bioactive compounds.

The compound's trifluoromethyl groups enhance its lipophilicity and metabolic stability, key factors in medicinal chemistry. Recent trends in AI-driven drug discovery have highlighted the importance of such fluorinated compounds, as they often exhibit improved bioavailability and target binding. With the rise of computational chemistry and machine learning in molecular design, 2248374-12-9 has become a subject of interest for virtual screening and lead optimization studies.

In agrochemical applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate shows promise as a precursor for developing new-generation pesticides with enhanced environmental profiles. The trifluoromethylpyrazole moiety is known to confer insecticidal and herbicidal activity, aligning with the growing demand for sustainable crop protection solutions. This has become particularly relevant as the agricultural sector seeks alternatives to traditional chemicals with ecological concerns.

The synthetic versatility of CAS 2248374-12-9 makes it valuable for creating diverse molecular architectures. Chemists can modify both the isoindoledione and pyrazole carboxylate portions to tune physicochemical properties, addressing current challenges in drug solubility and formulation science. These characteristics position the compound as a valuable building block in fragment-based drug design approaches that are revolutionizing pharmaceutical R&D.

Quality control and analytical characterization of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involve advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry. The compound's stability under various conditions is crucial for its handling and storage, topics frequently searched by laboratory professionals. Proper characterization ensures reproducibility in research applications, a critical factor in both academic and industrial settings.

Market dynamics for 2248374-12-9 reflect the broader trends in fine chemicals and pharmaceutical intermediates. With increasing investment in precision medicine and targeted therapies, demand for specialized building blocks like this compound continues to grow. Suppliers are responding by improving synthetic routes and scaling up production while maintaining stringent purity standards required by end-users in drug development pipelines.

Environmental and regulatory aspects of 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives are increasingly important considerations. The compound's biodegradation profile and ecological impact are subjects of ongoing research, particularly as regulatory frameworks evolve worldwide. These factors influence both its commercial viability and research applications in green chemistry initiatives.

Future research directions for CAS 2248374-12-9 may explore its potential in photoactive materials and electronic applications, given the interesting electronic properties of its molecular components. The compound's unique structure could enable developments in organic electronics or sensor technologies, areas experiencing rapid growth. Such interdisciplinary applications demonstrate the expanding utility of well-designed chemical building blocks in modern technology development.

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